molecular formula C15H24BN B14581345 N-(Dipropylboranyl)-1-phenylpropan-1-imine CAS No. 61209-15-2

N-(Dipropylboranyl)-1-phenylpropan-1-imine

Cat. No.: B14581345
CAS No.: 61209-15-2
M. Wt: 229.17 g/mol
InChI Key: APOSEFYTYRGVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Dipropylboranyl)-1-phenylpropan-1-imine is an organoboron compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a boron atom bonded to two propyl groups and an imine group attached to a phenylpropan structure. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dipropylboranyl)-1-phenylpropan-1-imine typically involves the reaction of dipropylborane with 1-phenylpropan-1-imine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate to enhance the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Dipropylboranyl)-1-phenylpropan-1-imine undergoes several types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The boron atom can participate in substitution reactions, where the propyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) are often used for substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Amines.

    Substitution: Various alkyl or aryl boron compounds.

Scientific Research Applications

N-(Dipropylboranyl)-1-phenylpropan-1-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.

    Medicine: Research is ongoing to explore its role in drug delivery systems, where the boron atom can facilitate the transport of therapeutic agents.

    Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its ability to form stable boron-containing structures.

Mechanism of Action

The mechanism of action of N-(Dipropylboranyl)-1-phenylpropan-1-imine involves its interaction with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, making it a versatile reagent in chemical reactions. In biological systems, the compound can interact with cellular components, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Dibutylboranyl)-1-phenylpropan-1-imine: Similar structure but with butyl groups instead of propyl groups.

    N-(Dipropylboranyl)-1-phenylethan-1-imine: Similar structure but with an ethane backbone instead of propane.

    N-(Dipropylboranyl)-1-phenylbutan-1-imine: Similar structure but with a butane backbone instead of propane.

Uniqueness

N-(Dipropylboranyl)-1-phenylpropan-1-imine is unique due to its specific combination of propyl groups and a phenylpropan backbone, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications where precise control over chemical reactions is required.

Properties

CAS No.

61209-15-2

Molecular Formula

C15H24BN

Molecular Weight

229.17 g/mol

IUPAC Name

N-dipropylboranyl-1-phenylpropan-1-imine

InChI

InChI=1S/C15H24BN/c1-4-12-16(13-5-2)17-15(6-3)14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3

InChI Key

APOSEFYTYRGVJA-UHFFFAOYSA-N

Canonical SMILES

B(CCC)(CCC)N=C(CC)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.